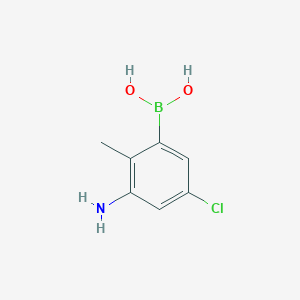![molecular formula C19H22N2O2 B2758813 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol CAS No. 615279-93-1](/img/structure/B2758813.png)
1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol” is a compound that contains a benzimidazole nucleus. Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The compound has a molecular formula of C19H22N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzimidazole nucleus, which is a six-membered benzene ring fused to a five-membered imidazole ring .Scientific Research Applications
Photophysical Properties and Molecular Interactions
The photophysical properties of benzimidazole derivatives, including their solvent and temperature-dependent behaviors, provide insights into their potential applications in scientific research. These compounds, such as 1-methyl-2-(2'-hydroxyphenyl)benzimidazole and its derivatives, exhibit solvent-modulated rotameric and tautomeric equilibria in the ground state, which is significant in the study of excited-state intramolecular proton transfer processes. This characteristic is essential for understanding molecular interactions and can be applied in the development of fluorescent probes and sensors (Vázquez et al., 2008).
Synthetic Applications
The novel structures derived from benzimidazole compounds, such as the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, demonstrate potent activities against pathogens like Helicobacter pylori. These findings highlight the relevance of benzimidazole derivatives in synthesizing new antimicrobial agents, which could lead to advancements in pharmaceutical research and drug development (Carcanague et al., 2002).
Material Science and Catalysis
In material science and catalysis, the synthesis and characterization of benzimidazole-based compounds provide valuable information on their potential applications. For instance, the study of Zn(II) complexes with benzimidazole phenols offers insights into complexation behaviors, which are crucial for designing new catalytic materials and understanding the solvent effects on complexation processes (Tavman, 2006).
Biological and Antimicrobial Studies
Benzimidazole derivatives have been studied for their DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. These studies provide foundational knowledge for the development of new anticancer therapies, highlighting the importance of these compounds in medicinal chemistry and oncology research (Paul et al., 2015).
Mechanism of Action
Target of Action
It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with biological targets such as enzymes, receptors, and proteins .
Mode of Action
Generally, benzimidazoles bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to influence various biochemical pathways depending on their specific targets .
properties
IUPAC Name |
1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILCTGQOZVBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)
![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)


![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)






![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)